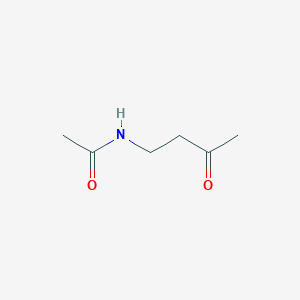
N-(3-Oxobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxobutyl)acetamide, also known as N-(3-oxobutyl)ethanamide or N-acetyl-3-aminobutyric acid, is a chemical compound with the molecular formula C6H11NO2. It is a derivative of the amino acid valine and has been studied for its potential use in scientific research. In
Mecanismo De Acción
The mechanism of action of N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide is not fully understood. However, it has been found to act as a competitive inhibitor of alanine transaminase, which is an important enzyme involved in amino acid metabolism. It has also been found to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain amino acids in the body, including valine and leucine. It has also been found to decrease the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and readily available. However, it has some limitations. It has been found to be toxic at high concentrations, and its effects on human health are not fully understood. Additionally, its mechanism of action is not fully understood, which limits its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the study of N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide. One area of research is to further elucidate its mechanism of action and its effects on amino acid metabolism and neurotransmitter levels. Another area of research is to explore its potential use in the treatment of certain diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine its safety and potential side effects in humans.
Conclusion
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has several applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While it has some advantages for lab experiments, it also has some limitations, including its toxicity at high concentrations and its unclear mechanism of action. Further research is needed to fully understand its potential applications and to determine its safety and potential side effects in humans.
Métodos De Síntesis
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide can be synthesized through a multistep reaction involving the condensation of valine with acetic anhydride followed by the reduction of the resulting N-(3-Oxobutyl)acetamideacetylvaline to N-(3-Oxobutyl)acetamideacetyl-3-aminobutyric acid. The final step involves the oxidation of N-(3-Oxobutyl)acetamideacetyl-3-aminobutyric acid to N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide. This synthesis method has been reported in several research studies and has been found to be effective in producing high yields of pure N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has been studied for its potential use in scientific research. It has been found to have several applications in the field of biochemistry and pharmacology. It has been used as a substrate for the enzyme alanine transaminase and has been found to be useful in studying the mechanism of action of this enzyme. It has also been used as a model compound for studying the metabolism of valine in the body.
Propiedades
Número CAS |
190452-53-0 |
|---|---|
Nombre del producto |
N-(3-Oxobutyl)acetamide |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-(3-oxobutyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-4-7-6(2)9/h3-4H2,1-2H3,(H,7,9) |
Clave InChI |
QIUCDNWPFXCGGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC(=O)C |
SMILES canónico |
CC(=O)CCNC(=O)C |
Sinónimos |
Acetamide, N-(3-oxobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



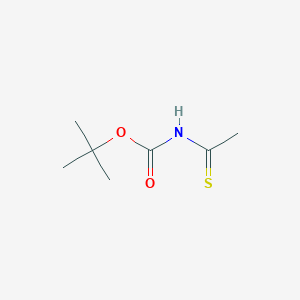
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
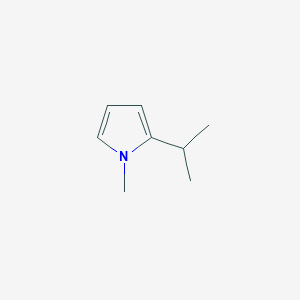
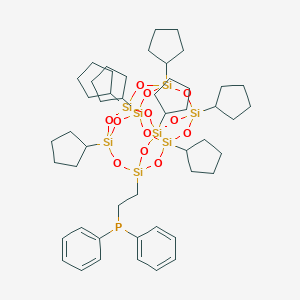
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

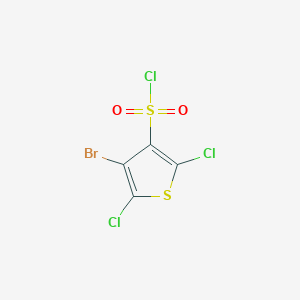

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
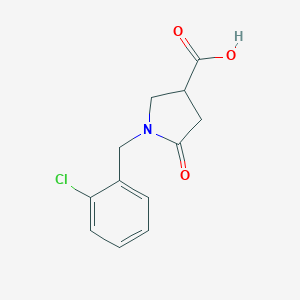

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)